molecular formula C24H23FN4O4S2 B12141584 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12141584
M. Wt: 514.6 g/mol
InChI Key: ZYTQUAFTFRCGJD-UYRXBGFRSA-N
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Description

The compound 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one features a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring. Key structural elements include:

  • 2-(2-hydroxyethoxy)ethylamino group at position 2, contributing to improved aqueous solubility due to hydrophilic hydroxy and ether moieties.
  • Z-configuration of the methylidene bridge, critical for maintaining planar geometry and binding affinity .

This structural complexity positions it within a class of heterocyclic compounds studied for pharmacological activities, including anti-inflammatory and antimicrobial effects .

Properties

Molecular Formula

C24H23FN4O4S2

Molecular Weight

514.6 g/mol

IUPAC Name

(5Z)-3-[(4-fluorophenyl)methyl]-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H23FN4O4S2/c1-15-3-2-9-28-21(15)27-20(26-8-11-33-12-10-30)18(22(28)31)13-19-23(32)29(24(34)35-19)14-16-4-6-17(25)7-5-16/h2-7,9,13,26,30H,8,10-12,14H2,1H3/b19-13-

InChI Key

ZYTQUAFTFRCGJD-UYRXBGFRSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)NCCOCCO

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)NCCOCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the thiazolidinone ring, followed by the introduction of the fluorobenzyl group. Subsequent steps involve the formation of the pyrido[1,2-a]pyrimidin-4-one core and the attachment of the hydroxyethoxyethylamino group. Each step requires careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be scaled up more easily than traditional batch reactors. Additionally, the use of automated systems for reagent addition and product isolation can help to improve reproducibility and reduce labor costs.

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions must be carefully controlled to ensure the desired product is obtained, with factors such as temperature, solvent, and reaction time all playing important roles.

Major Products

The major products formed from these reactions will depend on the specific conditions used and the nature of the starting material. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

This compound has a molecular formula of C24H17FN4O3S2 and a molecular weight of approximately 492.5 g/mol. The presence of the fluorobenzyl moiety and hydroxyethoxyethylamino group enhances its reactivity and biological activity. The intricate structure allows for multiple points of interaction with biological targets, making it a focus for research in drug development.

Preliminary studies indicate that this compound may exhibit significant biological activity, particularly in the following areas:

  • Anticancer Activity : The compound's mechanism of action likely involves inhibition of key enzymes or receptors associated with tumor growth. This inhibition can disrupt critical cellular pathways, potentially offering therapeutic effects in cancer treatment by targeting kinases involved in tumor progression.
  • Antimicrobial Properties : Similar compounds have shown promise in combating bacterial infections due to their ability to interfere with bacterial cell wall synthesis or function as enzyme inhibitors. Further research is needed to explore the antimicrobial efficacy of this specific compound.
  • Anti-inflammatory Effects : The structural features suggest potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Synthesis and Optimization

The synthesis of this compound typically involves multiple steps, including the use of oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions are optimized for temperature, solvent choice, and pH to maximize yield and purity. Techniques such as continuous flow reactors may be employed for industrial production to enhance control over reaction parameters .

Case Study 1: Anticancer Research

In a study focusing on similar thiazolidinone derivatives, compounds were tested for their ability to inhibit specific kinases involved in cancer cell proliferation. Results indicated that these compounds significantly reduced cell viability in various cancer cell lines, suggesting that the target compound may share similar properties due to its structural similarities.

Case Study 2: Antimicrobial Activity

Another investigation explored the antimicrobial effects of pyrido-pyrimidinone derivatives against Gram-positive and Gram-negative bacteria. The results showed promising activity against several strains, indicating that modifications to the structure could enhance efficacy against resistant bacterial strains.

Mechanism of Action

The mechanism by which 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one exerts its effects will depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering the activity of signaling pathways, or interacting with DNA or RNA. The exact mechanism of action will need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Core Structure and Substitution Patterns

The table below compares the target compound with analogs sharing the pyrido/pyrimidinone-thiazolidinone framework:

Compound Name / ID Core Structure Thiazolidinone Substituent Amino Group Substituent Key Modifications Reference
Target Compound Pyrido[1,2-a]pyrimidin-4-one 4-Fluorobenzyl 2-(2-hydroxyethoxy)ethyl Fluorine, hydrophilic chain
3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one Benzyl 2-(4-morpholinyl)ethyl Morpholine (lipophilic)
3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one 2-Methoxyethyl 1-Phenylethyl Methoxy, bulky aromatic
6-Methyl-5-[(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (10a) Pyrazolo[3,4-d]pyrimidin-4-one Phenyl Phenyl Pyrazole core, no fluorination

Physicochemical and Pharmacokinetic Properties

  • Solubility : The hydroxyethoxyethyl chain enhances aqueous solubility (>2-fold vs. morpholinyl or phenylethyl groups) due to hydrogen-bonding capacity .
  • Metabolic Stability : Fluorination reduces susceptibility to oxidative metabolism compared to chlorophenyl analogs (e.g., compound 10b in ).

Electronic and Steric Effects

  • Steric Hindrance : Bulky substituents (e.g., 1-phenylethyl in ) reduce binding affinity to enzymes like DHFR, whereas the target compound’s hydroxyethoxyethyl group balances steric and solubility requirements.

Biological Activity

The compound 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that integrates multiple functional groups, enhancing its potential for diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

This compound features a thiazolidine ring and a pyridopyrimidine core, along with a fluorobenzyl substituent. The molecular formula is C25H25FN4O3S2C_{25}H_{25}FN_4O_3S_2, and it has a molecular weight of 512.6 g/mol. The presence of a hydroxyethoxyethylamino group further adds to its chemical reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit key enzymes or receptors involved in various biochemical pathways:

  • Enzyme Inhibition : The thiazolidine moiety can interfere with enzyme activity by mimicking substrate binding or altering enzyme conformation.
  • Receptor Interaction : The compound may bind to specific receptors, modulating signal transduction pathways that influence cellular responses.

Antimicrobial Activity

Research indicates that compounds similar to this one exhibit significant antimicrobial properties. For instance, thiazolidinone derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for related compounds have been reported as low as 0.5 µg/mL against S. aureus, demonstrating their potential as antibacterial agents .

Antibiofilm Activity

The antibiofilm properties of thiazolidinone derivatives are noteworthy. Studies have shown that certain derivatives can reduce biofilm formation by over 50% at concentrations corresponding to their MICs . This suggests that the compound may disrupt biofilm-associated infections, which are notoriously difficult to treat due to their resistance to conventional antibiotics.

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that the compound may also exhibit cytotoxic effects against various cancer cell lines. For example, thiazolidinone derivatives have been evaluated for their ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways . The specific mechanisms by which this compound exerts anticancer effects warrant further investigation.

Study 1: Antibacterial Efficacy

In a comparative study involving several thiazolidinone derivatives, the compound was tested against S. epidermidis and P. aeruginosa. Results indicated that modifications in the benzyl substituent significantly impacted antibacterial activity, with fluorinated derivatives showing enhanced efficacy .

Study 2: Biofilm Disruption

A series of experiments assessed the antibiofilm efficacy of thiazolidinone derivatives against S. aureus. The most potent compounds demonstrated MIC values ranging from 6.25 to 12.5 µM, indicating strong potential for clinical applications in treating biofilm-related infections .

Research Findings Summary

Activity Type Target Organism MIC (µg/mL) Comments
AntibacterialStaphylococcus aureus0.5Significant inhibition observed
AntibacterialPseudomonas aeruginosaVaries (up to 50)Enhanced activity noted for fluorinated derivatives
AntibiofilmStaphylococcus epidermidis6.25 - 12.5Effective in reducing biofilm formation
CytotoxicityVarious cancer cell linesVariesInduces apoptosis; further studies needed

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis involves multi-step protocols starting with the formation of the pyrido[1,2-a]pyrimidinone core, followed by the introduction of the thiazolidin-5-ylidene moiety and subsequent functionalization. Key steps include:

  • Core formation : Condensation of substituted pyrimidine precursors with aldehydes under acidic conditions .
  • Thiazolidinone integration : Use of 4-fluorobenzyl isothiocyanate to introduce the thioxo-thiazolidinone ring, requiring controlled temperature (60–80°C) and solvents like acetonitrile or DMSO .
  • Amino group functionalization : Coupling with [2-(2-hydroxyethoxy)ethyl]amine via nucleophilic substitution, optimized with Lewis acid catalysts (e.g., ZnCl₂) .
    Critical parameters : Solvent polarity, temperature gradients, and catalyst choice significantly impact yield (reported 45–68% in lab-scale studies) .

Q. How is structural integrity confirmed post-synthesis?

A combination of spectroscopic and chromatographic methods is employed:

  • NMR : ¹H and ¹³C NMR verify regiochemistry (e.g., Z-configuration of the methylidene group) and substitution patterns .
  • IR : Confirms presence of thioxo (C=S, ~1200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .
  • HPLC/MS : Ensures >95% purity; molecular ion peaks align with theoretical mass (e.g., [M+H]⁺ at m/z 528–532) .

Q. What preliminary biological screening approaches are recommended?

Initial studies focus on in vitro bioactivity :

  • Antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Target engagement : Fluorescence polarization assays to evaluate binding to enzymes like cyclooxygenase-2 (COX-2) or kinases .

Advanced Research Questions

Q. How can multicomponent reactions (MCRs) improve synthetic efficiency?

MCRs reduce step count by combining precursors in a single pot. For example:

  • Thiazolidinone formation : Reacting pyrido-pyrimidinone, 4-fluorobenzylamine, and carbon disulfide in ethanol under reflux .
  • Yield optimization : Use of microwave-assisted synthesis (30–40% faster, 15% higher yield vs. conventional heating) .
    Trade-offs : MCRs may compromise stereochemical control, necessitating post-synthesis chiral HPLC separation .

Q. How to design interaction studies with biological targets?

Advanced methodologies include:

  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to proteins like EGFR or PARP .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
  • Molecular docking : Use software (e.g., AutoDock Vina) to predict binding poses in COX-2 or DNA topoisomerase II .
    Contradictions : Discrepancies between computational predictions and experimental IC₅₀ values require validation via mutagenesis studies .

Q. How to resolve contradictions in reported biological activities?

For example, conflicting data on antimicrobial efficacy may arise from:

  • Strain variability : Differences in bacterial efflux pump expression .
  • Assay conditions : Varying pH or serum protein content affecting compound solubility .
    Mitigation : Standardize protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin) .

Q. What structural analogs exhibit comparable or enhanced activity?

Key analogs and their features:

Compound NameStructural ModificationsBioactivity Highlights
2-[(2-Hydroxyethyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-oneIsobutyl substitution at thiazolidinone2× higher COX-2 inhibition vs. parent compound
3-{(Z)-[3-(Benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene]methyl}-2-(diethylamino)-4H-pyrido[1,2-a]pyrimidin-4-oneBenzodioxole moietyEnhanced antifungal activity (MIC 8 μg/mL vs. C. albicans)
2-(Allylamino)-3-[(Z)-(3-allyl-4-oxo-2-thioxo-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-oneAllyl-amino groupImproved solubility in polar solvents (DMSO >90%)

SAR Insights : Electron-withdrawing groups (e.g., 4-fluorobenzyl) enhance target affinity, while hydrophilic side chains (e.g., hydroxyethoxyethyl) improve bioavailability .

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